molecular formula C8H8ClNO B8084323 N-hydroxy-2-phenylacetimidoyl chloride

N-hydroxy-2-phenylacetimidoyl chloride

Cat. No.: B8084323
M. Wt: 169.61 g/mol
InChI Key: GZBWRHWHHPBVHE-UHFFFAOYSA-N
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Description

N-hydroxy-2-phenylacetimidoyl chloride is an organic compound with the molecular formula C8H8ClNO It is a derivative of phenylacetaldehyde oxime, where the oxime group is converted into a hydroximoyl chloride

Preparation Methods

Synthetic Routes and Reaction Conditions: N-hydroxy-2-phenylacetimidoyl chloride can be synthesized from phenylacetaldehyde oxime through the reaction with thionyl chloride (SOCl2). The reaction typically involves the following steps:

  • Dissolve phenylacetaldehyde oxime in an appropriate solvent such as dichloromethane.
  • Add thionyl chloride dropwise to the solution while maintaining a low temperature (0-5°C) to control the reaction rate.
  • Stir the reaction mixture at room temperature for several hours until the reaction is complete.
  • Remove the solvent under reduced pressure to obtain phenylacetohydroximoyl chloride as a crude product, which can be purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for phenylacetohydroximoyl chloride are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: N-hydroxy-2-phenylacetimidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding phenylacetohydroximoyl derivatives.

    Reduction Reactions: It can be reduced to phenylacetohydroximoyl amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: It can be oxidized to phenylacetohydroximoyl acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Reagents like amines or alcohols, typically under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Major Products:

    Substitution: Phenylacetohydroximoyl derivatives.

    Reduction: Phenylacetohydroximoyl amine.

    Oxidation: Phenylacetohydroximoyl acid.

Scientific Research Applications

N-hydroxy-2-phenylacetimidoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biomolecules for studying enzyme mechanisms and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phenylacetohydroximoyl chloride involves its reactivity towards nucleophiles. The hydroximoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an intermediate to introduce functional groups into target molecules .

Comparison with Similar Compounds

    Phenylacetaldehyde oxime: The precursor to phenylacetohydroximoyl chloride, differing by the presence of an oxime group instead of a hydroximoyl chloride.

    Phenylacetohydroximoyl amine: A reduced form of phenylacetohydroximoyl chloride.

    Phenylacetohydroximoyl acid: An oxidized form of phenylacetohydroximoyl chloride.

Uniqueness: N-hydroxy-2-phenylacetimidoyl chloride is unique due to its high reactivity and versatility in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

N-hydroxy-2-phenylethanimidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-8(10-11)6-7-4-2-1-3-5-7/h1-5,11H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBWRHWHHPBVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Phenylacetaldehyde oxime (40.5 g, 300 mmol) was dissolved in acetonitrile (100 ml). To the solution, a 6.7% aqueous hydrochloric acid (145 g) and then an 8.5% so aqueous sodium hypochlorite (262 g, 299 mmol) were added dropwise at -10° C. over 2.3 hours. The mixture was stirred at -5° C. for 30 minutes and then combined with toluene (200 ml) for extraction. The separated organic layer was washed twice with water (200 ml). Reversed phase HPLC revealed that the extract contained 40.3 g (238 mmol, yield 79%) of the desired compound. The solution was used in the next step without concentration.
Quantity
40.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
145 g
Type
reactant
Reaction Step Two
Quantity
262 g
Type
reactant
Reaction Step Two
Yield
79%

Synthesis routes and methods II

Procedure details

A solution of N-chlorosuccinimide (3.25 g, 24 mmol) in abs. DMF (18 ml) was added to a solution of compound V (2.7 g, 20 mmol) in abs. DMF (12 ml) at a temperature of 30-40° C. within 20 min. Cooling in an ice bath was carried out if necessary. The reaction mixture was stirred for 3 h at RT and then mixed with diethyl ether (175 ml) and water (115 ml). The phases were separated and the aqueous phase was extracted with diethyl ether (2×75 ml). The combined organic extracts were washed successively with water (100 ml) and sat. NaCl solution (100 ml). The organic phase was dried and concentrated. Compound W was obtained as a yellowish-green oil (3.33 g) and immediately reacted further.
Quantity
3.25 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
175 mL
Type
reactant
Reaction Step Four
Name
Quantity
115 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-hydroxy-2-phenylacetimidoyl chloride
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N-hydroxy-2-phenylacetimidoyl chloride
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N-hydroxy-2-phenylacetimidoyl chloride
Reactant of Route 4
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N-hydroxy-2-phenylacetimidoyl chloride

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